molecular formula C10H15N3O B2922869 (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol CAS No. 1250143-64-6

(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol

Cat. No. B2922869
CAS RN: 1250143-64-6
M. Wt: 193.25
InChI Key: JRUPIQVSNCORNQ-UHFFFAOYSA-N
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Description

“(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol” is characterized by a pyrrolidine ring attached to a pyrazine ring via a methylene bridge . The exact structure, including the spatial orientation of substituents and stereoisomers, can significantly influence the biological profile of the compound .

Future Directions

The future directions for research on “(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol” could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation,” allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds containing the pyrrolidine ring have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol may be influenced by the stereochemical environment.

properties

IUPAC Name

[1-(pyrazin-2-ylmethyl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-10-2-1-5-13(10)7-9-6-11-3-4-12-9/h3-4,6,10,14H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUPIQVSNCORNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NC=CN=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol

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